molecular formula C19H14FN3O B2719815 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide CAS No. 1428121-54-3

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide

Cat. No.: B2719815
CAS No.: 1428121-54-3
M. Wt: 319.339
InChI Key: RQZXNTDDAJDAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is an organic compound characterized by the presence of cyano, fluorophenyl, and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-cyano-4-fluorobenzaldehyde, undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine to form 2-cyano-3-(3-cyano-4-fluorophenyl)acrylonitrile.

    Amidation Reaction: The intermediate product is then reacted with 4-ethylphenylamine under acidic or basic conditions to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano and fluorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorophenyl groups play a crucial role in binding to the active site of the target, leading to inhibition or modulation of its activity. The compound may also participate in signaling pathways, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-3-(4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide
  • 2-cyano-3-(3-cyano-4-chlorophenyl)-N-(4-ethylphenyl)prop-2-enamide
  • 2-cyano-3-(3-cyano-4-methylphenyl)-N-(4-ethylphenyl)prop-2-enamide

Uniqueness

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide is unique due to the presence of both cyano and fluorophenyl groups, which confer specific electronic and steric properties. These properties enhance its binding affinity and selectivity towards molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-cyano-3-(3-cyano-4-fluorophenyl)-N-(4-ethylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O/c1-2-13-3-6-17(7-4-13)23-19(24)16(12-22)10-14-5-8-18(20)15(9-14)11-21/h3-10H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXNTDDAJDAKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)F)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.